molecular formula C17H14ClN3O B6290133 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 186885-94-9

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6290133
CAS No.: 186885-94-9
M. Wt: 311.8 g/mol
InChI Key: CBQKEMLTVCLJGH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 4-methoxyphenyl group at the 6-position

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine:

    4-(4-Chlorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Contains a hydroxyl group instead of a methoxy group, which may alter its solubility and interaction with biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQKEMLTVCLJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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